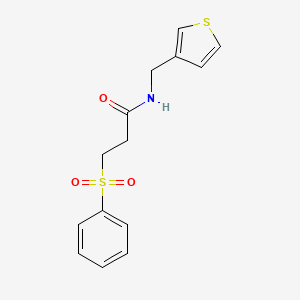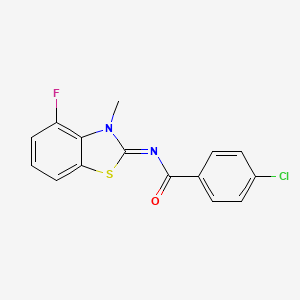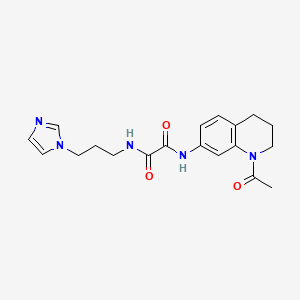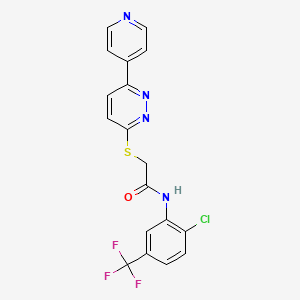
3-(phenylsulfonyl)-N-(thiophen-3-ylmethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(phenylsulfonyl)-N-(thiophen-3-ylmethyl)propanamide, also known as PTPA, is a chemical compound that has garnered interest in the scientific community due to its potential applications in various fields. PTPA is a sulfonamide derivative that has been synthesized using various methods.
Applications De Recherche Scientifique
Synthetic Applications and Chemical Properties
Herbicidal Activity : α-Phenylsulfonyl alkanamides, closely related to the compound of interest, have shown high herbicidal activity against paddy weeds while being safe for rice plants. The sulfonyl compound's activity surpasses those of sulfinyl and thio compounds in controlling weeds in paddy fields (Omokawa, Ichizen, Tabogami, & Takematsu, 1985).
Synthesis of Furanones : N-Phenyl-3-(phenylsulfonyl)propanamide treated with butyllithium leads to dianions that react with aldehydes and ketones to form γ-hydroxy amides, which can be converted into 5-alkyl-2(5H)-furanones. This method has been used to synthesize optically active furanones, demonstrating the compound's utility in organic synthesis (Tanaka, Wakita, Yoda, & Kaji, 1984).
Inhibition of Matrix Metalloproteinases : Novel heterocyclic inhibitors of matrix metalloproteinases have been developed, incorporating the phenylsulfonyl moiety. These inhibitors demonstrate the potential therapeutic applications of the compound in targeting enzymes involved in tissue remodeling and pathological conditions (Schröder, Wenzel, Stammler, Stammler, Neumann, & Tschesche, 2001).
Synthesis of Benzothienoquinolines : Benzo[b]thiophen-3-ylacetonitriles or 3-(phenylsulfonylmethyl)benzo[b]thiophenes react with nitrobenzene derivatives to form 11-cyano- or 11-(phenylsulfonyl)[1]benzothieno[2,3-b]quinolines, showcasing a transition-metal-free synthesis approach for the creation of complex heterocyclic systems (Nowacki & Wojciechowski, 2017).
Biological Activity
Anticancer Activity : Acyl derivatives of 3-aminonaphtho[2,3-b]thiophene-4,9-dione, structurally similar to the compound , have been studied for cytotoxicity and topoisomerase II inhibitory activity, demonstrating potential as electron-deficient anthraquinone analogues for cancer treatment (Gomez-Monterrey et al., 2011).
Antibacterial Evaluation : Synthesized derivatives of 2-(4-(4-aminophenylsulfonyl)phenylamino)-3-(thiophen-2-ylthio)naphthalene-1,4-dione have been characterized and evaluated for antibacterial properties, revealing promising activity against various bacterial strains and highlighting the compound's potential in developing new antibacterial agents (Ravichandiran, Premnath, & Vasanthkumar, 2015).
Propriétés
IUPAC Name |
3-(benzenesulfonyl)-N-(thiophen-3-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S2/c16-14(15-10-12-6-8-19-11-12)7-9-20(17,18)13-4-2-1-3-5-13/h1-6,8,11H,7,9-10H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOTDGXYPGSDQLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NCC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-(4-chlorophenyl)-2-[(2-quinolin-2-ylsulfanylacetyl)amino]thiophene-3-carboxylate](/img/structure/B2631038.png)

![N-[(4-chlorophenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B2631040.png)
![(2E)-N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-3-(thiophen-3-yl)prop-2-enamide](/img/structure/B2631042.png)
![2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2631044.png)
![N-(3,5-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2631047.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2631049.png)



![N-[(2-methoxyphenyl)methyl]-3-{3-oxo-5-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2631054.png)

